molecular formula C18H21ClN4O B2908620 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234805-42-5

1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2908620
CAS No.: 1234805-42-5
M. Wt: 344.84
InChI Key: SSXSZTKQOAOYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 2-chlorophenyl group linked via a urea bridge to a piperidin-4-ylmethyl scaffold substituted with a pyridin-2-yl moiety. The compound’s structure combines halogenated aromaticity, a rigid piperidine core, and a heteroaromatic pyridine ring, making it a candidate for diverse biological applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-5-1-2-6-16(15)22-18(24)21-13-14-8-11-23(12-9-14)17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXSZTKQOAOYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural differences and biological activities of analogous compounds:

Compound Name/Identifier Key Substituents/Modifications Biological Activity/Properties Evidence ID
Compound 1 (Fig. 1 in ) 4-(3-Chloro-2-fluorophenoxy)pyridin-2-yl Glucokinase activation enhancement
Compound 7n () 4-Chloro-3-(trifluoromethyl)phenyl; thioether linkage Undisclosed (structural emphasis on lipophilicity)
compound 4-Chlorophenyl; sulfonyl-piperidine-ethyl chain Potential metabolic stability (sulfonyl group)
DMPI/CDFII () Indole/benzyl-piperidine systems Synergists against MRSA
Target compound 2-Chlorophenyl; pyridin-2-yl-piperidin-4-ylmethyl Hypothesized kinase/receptor modulation N/A
Key Observations:
  • Halogenated Aromatic Groups: The 2-chlorophenyl group in the target compound contrasts with 4-chloro or trifluoromethyl-substituted analogs (e.g., 7n).
  • Piperidine Substitution : The pyridin-2-yl group on piperidine distinguishes the target from analogs with sulfonyl () or benzyl (DMPI/CDFII) substituents. Pyridine’s nitrogen may enhance hydrogen bonding or π-π stacking in target interactions .
  • Urea Linkage : While all compounds retain the urea scaffold, substituent positioning (e.g., thioether in 7n) modulates electronic properties and bioavailability .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethyl group in 7n () increases lipophilicity, likely enhancing membrane permeability compared to the target’s simpler chloro-pyridine system .
  • Hydrogen-Bonding Capacity : The urea group and pyridine nitrogen in the target compound may improve solubility relative to sulfonyl or benzyl analogs () .
  • Steric Effects : Ortho-chloro substitution (target) vs. para-chloro () could influence binding pocket compatibility in enzymatic targets .

Biological Activity

The compound 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a notable member of the urea derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3OC_{18}H_{22}ClN_{3}O with a molecular weight of approximately 379.9 g/mol. The compound features a chlorophenyl group, a piperidine moiety, and a urea functional group, which contribute to its biological properties.

Structural Representation

PropertyValue
Molecular Formula C₁₈H₂₂ClN₃O
Molecular Weight 379.9 g/mol
CAS Number 1235046-45-3

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The urea moiety is known to facilitate binding to various biological targets, modulating their activity. For instance, compounds with similar structures have been shown to act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine and urea exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has also explored the anticancer potential of piperidine derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells, such as those found in hypopharyngeal tumors, showing cytotoxicity comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) analysis indicates that modifications in the piperidine ring can enhance cytotoxic effects.

Case Studies

  • Antibacterial Efficacy : A recent study evaluated various piperidine derivatives for their antibacterial properties. The results showed that certain derivatives exhibited strong inhibition against multiple bacterial strains, suggesting that the presence of halogen substituents significantly enhances antimicrobial activity .
  • Cytotoxicity in Cancer Models : In vitro tests on FaDu hypopharyngeal tumor cells revealed that specific modifications in the structural framework of urea derivatives led to improved cytotoxicity and apoptosis induction compared to traditional drugs like bleomycin .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
1-(2-Chlorophenyl)-3-(pyridinyl)ureaModerateModerate
1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino)]ureaHighHigh
Piperidine-based derivativesVariableHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.